![molecular formula C10H14N2O B2496138 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide CAS No. 885957-88-0](/img/structure/B2496138.png)
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide
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Overview
Description
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide, also known as DMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydroxamic acids, which are known to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In
Scientific Research Applications
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have anti-tumor effects in several types of cancer cells, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In infectious diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have anti-viral effects against several viruses, including HIV and hepatitis C virus.
Mechanism Of Action
The mechanism of action of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition by 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide may lead to changes in gene expression that contribute to the compound's biological effects.
Biochemical and Physiological Effects:
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. In neurodegenerative diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have antiviral effects by inhibiting viral replication and modulating the immune response.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. Additionally, 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide has been shown to have good solubility in both water and organic solvents, making it easy to work with in the lab. However, one limitation of using 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide, including further exploration of its anti-cancer, neuroprotective, and antiviral effects. Additionally, there is potential for the development of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide analogs with improved potency and selectivity for specific HDAC isoforms. Finally, the use of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide in combination with other drugs or treatments may enhance its effectiveness in certain applications.
Synthesis Methods
The synthesis of 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide involves the reaction of 2,6-dimethylaniline with ethyl chloroformate to form 2-(2,6-dimethylphenyl) ethyl carbamate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide. The yield of this reaction is typically around 70-80%, and the purity of the final product can be determined using high-performance liquid chromatography (HPLC).
properties
IUPAC Name |
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)9(7)6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQUTAFQWGCCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenyl)-N'-hydroxyethanimidamide |
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